

Solubility and stability of (Oxiran-2-yl)methyl decanoate in common lab solvents

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Compound of Interest		
Compound Name:	(Oxiran-2-yl)methyl decanoate	
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An In-depth Technical Guide to the Solubility and Stability of (Oxiran-2-yl)methyl decanoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes general chemical principles and data for compounds structurally related to **(Oxiran-2-yl)methyl decanoate**, also known as glycidyl decanoate. Specific quantitative data for this compound is not widely available in published literature. The presented data and protocols should be considered illustrative and require experimental verification.

Introduction

(Oxiran-2-yl)methyl decanoate is an organic compound that incorporates both an epoxide (oxirane) ring and a decanoate ester functional group. This bifunctional nature makes it a versatile intermediate in organic synthesis and a component in various formulations. Understanding its solubility in common laboratory solvents and its stability under different environmental conditions is crucial for its effective storage, handling, and application in research and development, particularly in the pharmaceutical and materials science sectors. The epoxide ring is susceptible to ring-opening reactions, while the ester linkage can undergo hydrolysis, making stability a key consideration.

Chemical and Physical Properties







• IUPAC Name: (Oxiran-2-yl)methyl decanoate

• Synonyms: Glycidyl decanoate

• Molecular Formula: C13H24O3

Molecular Weight: 228.33 g/mol

Appearance: Expected to be a colorless to pale yellow liquid.

Solubility Profile

The solubility of **(Oxiran-2-yl)methyl decanoate** is dictated by its long alkyl chain, which imparts significant nonpolar character, and the polar ester and epoxide groups. Generally, it is expected to be miscible with a wide range of organic solvents and have very low solubility in water. Long-chain alkyl glycidyl ethers are noted to be highly hydrophobic.[1][2][3][4] The principle of "like dissolves like" is a good predictor of its solubility behavior.[5]

Table 1: Predicted Solubility of **(Oxiran-2-yl)methyl decanoate** in Common Laboratory Solvents at 25°C



Solvent Class	Solvent	Predicted Solubility (g/L)	Qualitative Description
Polar Protic	Water	< 0.1	Insoluble
Ethanol	> 500	Freely Soluble	
Methanol	> 500	Freely Soluble	
Isopropanol	> 500	Freely Soluble	
Polar Aprotic	Acetone	> 500	Freely Soluble
Acetonitrile	> 500	Freely Soluble	
Dimethyl Sulfoxide (DMSO)	> 500	Freely Soluble	•
Tetrahydrofuran (THF)	> 500	Freely Soluble	•
Nonpolar	Hexane	> 500	Freely Soluble
Toluene	> 500	Freely Soluble	
Dichloromethane	> 500	Freely Soluble	-
Diethyl Ether	> 500	Freely Soluble	•

Stability Profile

The stability of **(Oxiran-2-yl)methyl decanoate** is influenced by several factors, primarily due to the reactivity of the epoxide ring and the susceptibility of the ester group to hydrolysis.

- Thermal Stability: Glycidyl esters can undergo thermal degradation at elevated temperatures.[6][7][8][9] Studies on similar compounds show that degradation can occur at temperatures used in processing, such as 180-200°C, leading to the formation of various decomposition products.[6][9] The degradation of glycidyl esters often follows pseudo-first-order kinetics.[8][10]
- Hydrolytic Stability: The presence of both an ester and an epoxide group makes the molecule susceptible to hydrolysis, which can be catalyzed by both acids and bases.

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- Acid-Catalyzed Hydrolysis: Under acidic conditions, the epoxide ring is protonated, making
 it highly susceptible to nucleophilic attack by water, leading to the formation of a diol.[11]
 The ester linkage can also be hydrolyzed to decanoic acid and glycidol.
- Base-Catalyzed Hydrolysis: In basic media, the ester group can be saponified. The
 epoxide ring can also be opened by strong nucleophiles like hydroxide ions, typically at
 the less sterically hindered carbon.[11][12]
- Photolytic Stability: While specific data is limited, epoxide compounds are generally stable to
 photolysis in the absence of sensitizers.[13] However, prolonged exposure to high-intensity
 UV light should be evaluated.

Table 2: Predicted Stability of **(Oxiran-2-yl)methyl decanoate** and Potential Degradation Products



Condition	Stability	Major Degradation Pathway(s)	Potential Degradation Products
High Temperature (>150°C)	Unstable	Thermal decomposition, decarboxylation	Decanoic acid, glycidol, aldehydes, hydrocarbons[6][9]
Aqueous, pH < 4	Unstable	Acid-catalyzed hydrolysis (epoxide and ester)	Decanoic acid, 2,3- dihydroxypropyl decanoate, glycidol
Aqueous, pH > 9	Unstable	Base-catalyzed hydrolysis (saponification of ester, epoxide ring opening)	Decanoate salt, glycidol, 2,3- dihydroxypropyl decanoate
Aqueous, Neutral pH	Moderately Stable	Slow hydrolysis	Decanoic acid, glycidol, 2,3- dihydroxypropyl decanoate
Exposure to Light (UV)	Likely Stable	Photolytic degradation (if sensitizers are present)	Various oxidation and cleavage products
Oxidizing Conditions	Potentially Unstable	Oxidation	Oxidized derivatives

Experimental ProtocolsProtocol for Determination of Solubility

This protocol outlines a method for determining the solubility of **(Oxiran-2-yl)methyl decanoate** in a given solvent.[5][14][15][16][17]

Materials:

• (Oxiran-2-yl)methyl decanoate



- Selected solvents (e.g., water, ethanol, hexane)
- Analytical balance
- Glass vials with screw caps
- Vortex mixer
- Temperature-controlled shaker or water bath
- Analytical instrument for quantification (e.g., GC-MS, HPLC)

Procedure:

- · Preparation of Saturated Solutions:
 - Add an excess amount of (Oxiran-2-yl)methyl decanoate to a series of vials.
 - Add a known volume (e.g., 5 mL) of the selected solvent to each vial.
 - Cap the vials tightly and place them in a temperature-controlled shaker set to 25°C.
 - Equilibrate the samples for at least 24 hours to ensure saturation. Visually confirm that an excess of the solute remains.
- Sample Preparation for Analysis:
 - After equilibration, allow the vials to stand undisturbed at 25°C for at least 4 hours to allow the undissolved solute to settle.
 - Carefully withdraw an aliquot of the clear supernatant.
 - \circ Filter the aliquot through a 0.45 μm syringe filter compatible with the solvent.
 - Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibrated range of the analytical instrument.
- Quantification:

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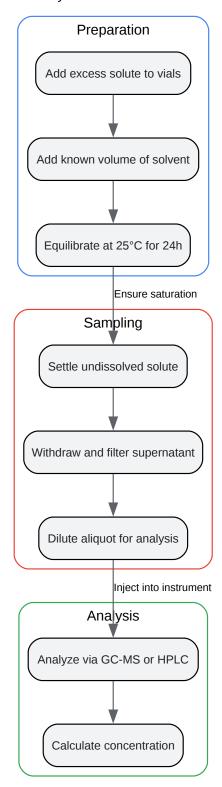




- Analyze the diluted samples using a validated analytical method (e.g., GC-MS or HPLC) to determine the concentration of (Oxiran-2-yl)methyl decanoate.
- Calculate the solubility in g/L or mg/mL based on the measured concentration and the dilution factor.



Solubility Determination Workflow



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Caption: Workflow for determining the solubility of a compound.



Protocol for Accelerated Stability Testing

This protocol is designed to assess the stability of **(Oxiran-2-yl)methyl decanoate** under accelerated conditions to predict its shelf life.[18][19][20][21]

Materials:

- (Oxiran-2-yl)methyl decanoate
- Stability chambers with controlled temperature and humidity
- Photostability chamber
- pH buffers
- Glass vials with inert caps
- Analytical instrument for quantification (e.g., HPLC with a stability-indicating method)

Procedure:

- Sample Preparation:
 - Dispense a known amount of **(Oxiran-2-yl)methyl decanoate** into vials for each test condition.
 - For hydrolytic stability, prepare solutions of the compound in acidic, neutral, and basic aqueous buffers.
 - Seal the vials.
- Storage Conditions:
 - Thermal Stability (Accelerated): Place samples in stability chambers at elevated temperatures (e.g., 40°C/75% RH, 50°C, 60°C).
 - Hydrolytic Stability: Store the buffered solutions at various temperatures (e.g., 25°C, 40°C, 60°C).



 Photostability: Expose samples to a light source according to ICH Q1B guidelines, alongside dark controls.

Time Points:

 Pull samples at predetermined intervals (e.g., 0, 1, 3, and 6 months for accelerated thermal stability; shorter intervals may be needed for forced degradation studies).[20]

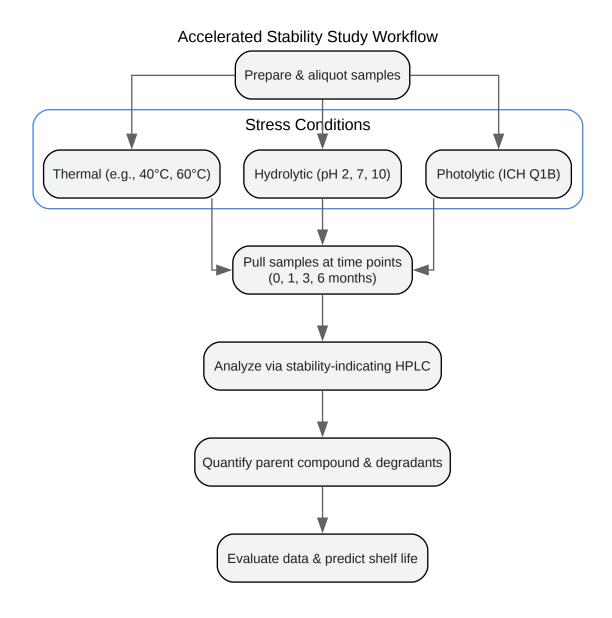
Analysis:

- At each time point, analyze the samples using a validated stability-indicating HPLC method.
- Quantify the amount of remaining (Oxiran-2-yl)methyl decanoate.
- Identify and quantify any significant degradation products by comparing the chromatograms to reference standards and stress-degraded samples.
- Monitor physical properties such as appearance and color.

Data Evaluation:

- Plot the concentration of the parent compound versus time for each condition.
- Determine the degradation kinetics and use the data from accelerated conditions (e.g., using the Arrhenius equation) to predict the shelf life at typical storage conditions (e.g., 25°C).[19]





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Caption: Workflow for an accelerated stability study.

Analytical Methodologies

The quantification of **(Oxiran-2-yl)methyl decanoate** and its degradation products is critical for both solubility and stability studies.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV
or mass spectrometric (MS) detection is suitable. A stability-indicating method must be
developed and validated to separate the parent compound from all potential degradation
products.[22][23][24][25][26]



 Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool, particularly for identifying volatile degradation products. Derivatization may be necessary to improve the chromatographic behavior of non-volatile degradation products like diols.[22][23]

Conclusion

(Oxiran-2-yl)methyl decanoate is a hydrophobic compound with high solubility in organic solvents and poor solubility in water. Its stability is a significant concern due to the reactive epoxide ring and hydrolyzable ester group. It is particularly susceptible to degradation under high-temperature and aqueous acidic or basic conditions. For any application, it is imperative to experimentally determine the precise solubility and stability profiles under conditions relevant to its intended use and storage. The protocols and data presented in this guide provide a framework for conducting such evaluations.

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